N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Description
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazol-3-yl core substituted with a 4-ethoxyphenyl group at position 4 and a 4-(2-methylpropoxy)benzamide moiety at position 2.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-26-17-9-5-15(6-10-17)19-20(24-28-23-19)22-21(25)16-7-11-18(12-8-16)27-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25) |
InChI Key |
GBKAFSXGXSHLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Aldoxime Formation
4-Ethoxybenzaldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water mixture under alkaline conditions (NaHCO₃) to form 4-ethoxybenzaldoxime (9 ).
Reaction Conditions
| Reactant | Reagents/Conditions | Yield |
|---|---|---|
| 4-Ethoxybenzaldehyde | NH₂OH·HCl, NaHCO₃, MeOH/H₂O, 3 h | 95% |
¹H-NMR (DMSO- d 6): δ 8.13 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5 Hz, 1H), 5.98 (s, 2H).
Imidoyl Chloride Formation
The aldoxime undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane (DCM) to generate the imidoyl chloride intermediate (12 ).
Optimization
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| NCS | 0–25°C | 2 h | 88% |
Cyclization to 1,2,5-Oxadiazole
The imidoyl chloride reacts with potassium cyanide (KCN) in a one-pot cyclization to form 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine (6 ).
Mechanistic Insight
Cyclization proceeds via nucleophilic attack of the cyanide ion on the electrophilic imidoyl chloride, followed by ring closure and elimination of HCl.
Synthesis of 4-(2-Methylpropoxy)benzoyl Chloride
Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 2-methylpropanol (isobutanol) using H₂SO₄ as a catalyst under reflux to yield methyl 4-(2-methylpropoxy)benzoate (2 ).
Reaction Parameters
| Reactant | Reagents/Conditions | Yield |
|---|---|---|
| 4-Hydroxybenzoic acid | H₂SO₄, MeOH, reflux, 8 h | 92% |
Hydrolysis and Acid Chloride Formation
The ester is hydrolyzed to 4-(2-methylpropoxy)benzoic acid using NaOH, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride (5 ).
Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | 2N NaOH, reflux, 2 h | 89% |
| Chlorination | SOCl₂, reflux, 2 h | 95% |
Amide Coupling and Final Product Assembly
Coupling Reaction
The oxadiazole amine (6 ) reacts with 4-(2-methylpropoxy)benzoyl chloride (5 ) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to form the target benzamide.
Optimized Protocol
| Reagents | Conditions | Yield |
|---|---|---|
| Et₃N, THF, 0°C → RT | Stir 12 h, column chromatography | 78% |
Characterization Data
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies (Table 1) highlights the efficiency of the imidoyl chloride pathway over alternative routes involving nitrile oxides or Huisgen cycloadditions.
Table 1: Yield Comparison for Oxadiazole Formation
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Imidoyl Chloride | NCS | 25°C | 88% |
| Nitrile Oxide | l-proline | 100°C | 79% |
| Huisgen Cycloaddition | Cu(I) | 80°C | 65% |
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Prolonged reaction times during aldoxime-to-imidoyl chloride conversion risk forming amide byproducts. Mitigation involves strict temperature control (0–25°C) and incremental reagent addition.
Purification of Hydrophobic Intermediates
The hydrophobic nature of 4-(2-methylpropoxy)benzoyl chloride necessitates silica gel chromatography with ethyl acetate/hexane (1:4) for effective separation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s uniqueness lies in its combination of 4-ethoxyphenyl and 4-(2-methylpropoxy)benzamide groups. Below is a comparative analysis with key analogs:
*Note: Molecular weight calculated based on formula.
Key Observations :
- Alkoxy Chain Influence : The target compound’s 2-methylpropoxy (isobutoxy) group enhances steric bulk compared to shorter alkoxy chains (e.g., methoxy, ethoxy) in analogs . This may affect solubility and membrane permeability.
- Substituent Position : The 4-ethoxyphenyl group in the target contrasts with substituents like 4-propoxyphenyl or 4-methoxyphenyl , influencing electronic effects on the oxadiazole ring.
Physicochemical Properties
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization, as seen in structurally related 1,2,4-triazoles . For benzamide-oxadiazole hybrids, characteristic C=O (amide) and C-O (ether) stretches are expected near 1680 cm⁻¹ and 1250 cm⁻¹, respectively .
- Solubility : Longer alkoxy chains (e.g., butoxy in ) increase lipophilicity, whereas shorter chains (methoxy/ethoxy) improve aqueous solubility.
Example :
- The synthesis of 4-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves coupling 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 4-bromobenzoyl chloride in the presence of NaH/DMF.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The structural formula is as follows:
This structure is significant as modifications in the oxadiazole ring can influence the biological activity of the compound.
Research indicates that compounds containing the oxadiazole moiety may exhibit various biological activities, including:
- Inhibition of Enzymes : Some derivatives of oxadiazoles have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, studies have demonstrated that certain oxadiazole derivatives can selectively inhibit BuChE with IC50 values ranging from 5.07 µM to 81.16 µM .
- Antioxidant Activity : Oxadiazole derivatives have been reported to possess antioxidant properties, which may contribute to their neuroprotective effects .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Selectivity | Reference |
|---|---|---|---|
| AChE Inhibition | 35.46 | Moderate | |
| BuChE Inhibition | 9.81 | High | |
| Antioxidant Activity | Not quantified | - |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of various oxadiazole derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells and enhance cell viability in models of neurodegeneration .
- In Vivo Studies : In vivo studies using animal models demonstrated that administration of oxadiazole derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in Alzheimer's disease therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of amidoximes with acyl chlorides under acidic conditions to form the oxadiazole core, followed by amidation with 4-(2-methylpropoxy)benzoic acid derivatives. Key steps include:
- Cyclization: Use stoichiometric HCl (1–2 M) at 60–80°C for 6–8 hours to form the oxadiazole ring .
- Amidation: Employ coupling agents like HATU or DCC in anhydrous DMF at room temperature for 12–24 hours .
- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural features of this compound be validated using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Analyze and NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH, δ 4.05–4.15 ppm for OCH) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (expected m/z: ~377.43 for CHNO) .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental IR spectra .
Q. What purification strategies are effective for isolating this compound from reaction by-products?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
- Chromatography : Employ reverse-phase C18 columns with acetonitrile/water (60:40) for high-purity isolation (>98%) .
Advanced Research Questions
Q. How do substituent variations on the oxadiazole ring influence biological activity, and what structure-activity relationship (SAR) trends have been observed?
- Methodological Answer :
- SAR Studies : Compare analogs with substituted phenyl groups (e.g., 4-chloro vs. 4-ethoxy) using in vitro assays (e.g., antiproliferative activity against HeLa cells). For example:
- Ethoxy groups enhance lipophilicity (logP ~3.2), improving membrane permeability .
- Fluorophenoxy substituents (e.g., in related compounds) increase binding affinity to kinase targets (IC reduction by 40%) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. What mechanistic insights exist regarding this compound’s interaction with biological targets, and how can they be experimentally validated?
- Methodological Answer :
- Target Identification : Perform pull-down assays with biotinylated analogs to isolate interacting proteins (e.g., kinases, GPCRs) .
- Enzyme Inhibition : Measure IC values via fluorometric assays (e.g., ATPase activity inhibition using malachite green reagent) .
- In Vivo Validation : Use zebrafish models to assess bioavailability and toxicity (LC > 100 µM suggests low acute toxicity) .
Q. How can contradictory data on reaction yields or biological activity be resolved in studies of this compound?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). For example, Sn(0)-mediated reductions (as in nitro group conversions) are highly moisture-sensitive; yields drop by 20% if humidity exceeds 30% .
- Bioactivity Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
